2-(2-(Benciloxi)fenil)etanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2-(2-(Benzyloxy)phenyl)ethanol, such as 1-phenyl-2-(2-pyridyl)ethanol, can be achieved through reactions like the Knoevenagel condensation between 2-methylpyridine and benzaldehyde without catalysts or solvents (Percino et al., 2015). Another method involves the gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, demonstrating the synthesis of alkyl allylic ethers in high yield as a single regio- and stereoisomer (Zhang & Widenhoefer, 2008).

Molecular Structure Analysis

The molecular structure of related compounds, like the 1-phenyl-2-(2-pyridyl)ethanol, reveals crystallization in a monoclinic system with significant formation of intermolecular hydrogen bonds, contributing to the stability of the structure (Percino et al., 2015).

Chemical Reactions and Properties

Benzylation reactions, crucial for modifying the properties of alcohols, can be efficiently carried out using bench-stable pyridinium salts, converting alcohols into benzyl ethers under mild conditions (Poon & Dudley, 2006). The oxidative ortho-C-H benzoxylation of 2-phenylpyridines with benzyl alcohols and benzyl amines showcases the versatility of such chemical reactions under catalytic systems (Khemnar & Bhanage, 2014).

Physical Properties Analysis

The physical properties of similar compounds, such as solvates and adducts, are closely studied through crystallography, revealing complex structures with specific coordination geometries and intermolecular interactions that can influence their physical behavior (Chumakov et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and transformation into different products, are exemplified by reactions like the oxidation of secondary alcohols to ketones, demonstrating the compound's versatility and potential for further chemical modifications (Mello et al., 1991).

Aplicaciones Científicas De Investigación

Estructura química y propiedades

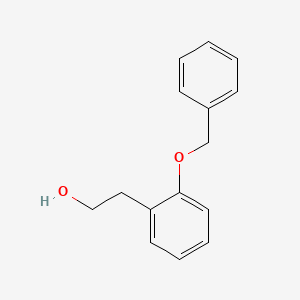

“2-(2-(Benciloxi)fenil)etanol” es un compuesto orgánico con la fórmula molecular C9H12O2 . También se conoce por otros nombres como Etanol, 2-(benciloxi)-; Éter monobenzílico de etilenglicol; Éter monobenzílico de glicol; Éter benzílico de glicol; Bencilcelosolve; Bencilcelosolv .

Oxidación de las cadenas laterales alquílicas

Los hidrógenos bencílicos de los sustituyentes alquílicos en un anillo de benceno están activados hacia el ataque de radicales libres . Este compuesto muestra una reactividad mejorada debido al anillo aromático adyacente . Esta susceptibilidad de las cadenas laterales alquílicas a la degradación oxidativa es un aspecto significativo de su comportamiento químico .

Síntesis de 2,6-diaminopurinas

“this compound” se ha utilizado en la síntesis de 2,6-diaminopurinas enlazadas a 9-(2-hidroxietil) . Esto indica su posible uso en la síntesis de compuestos orgánicos complejos.

Síntesis del monómero de metacrilato de benciloxi etilo

Este compuesto se ha utilizado en la síntesis del monómero de metacrilato de benciloxi etilo por esterificación con cloruro de metacriloilo . Esto sugiere su utilidad en la química de polímeros.

Alquilación directa catalizada por iridio sin base

“this compound” se ha utilizado en una alquilación directa catalizada por iridio sin base de compuestos metilénicos activos con alcoholes . Esto destaca su papel en la catálisis y la síntesis orgánica.

Posible uso en la industria de las fragancias

Debido a su similitud estructural con el alcohol fenílico, que es un líquido incoloro con un agradable olor floral que se encuentra en una variedad de aceites esenciales , “this compound” también puede tener posibles aplicaciones en la industria de las fragancias.

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to target egfr-tk (epidermal growth factor receptor tyrosine kinase) . EGFR-TK plays a crucial role in controlling several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK can lead to cancer .

Mode of Action

Benzylic compounds are known to be activated towards free radical attack . This activation is due to the adjacent aromatic ring, which enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .

Biochemical Pathways

It’s worth noting that benzylic compounds can undergo oxidative degradation, which could potentially affect various biochemical pathways .

Pharmacokinetics

The compound has a logp value of 101 at 25℃ , suggesting it has some degree of lipophilicity, which could influence its absorption and distribution in the body.

Result of Action

It has been used in the synthesis of other compounds, such as 2,6-diaminopurines, and in the esterification with methacryloyl chloride . These reactions suggest that it can participate in various chemical transformations.

Action Environment

It’s known that the compound is a liquid at room temperature, has a mild rose odor , and is slightly soluble in chloroform and methanol . These properties could potentially influence its behavior in different environments.

Propiedades

IUPAC Name |

2-(2-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMXYCVETYXNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340161 | |

| Record name | 2-(2-(BENZYLOXY)PHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56052-43-8 | |

| Record name | 2-(2-(BENZYLOXY)PHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanoacetyl)phenyl]acetamide](/img/structure/B1269679.png)

![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B1269687.png)

![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)

![3-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1269705.png)